Cas no 1823265-80-0 (3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid)

3-[2-(tert-Butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly valued for its pyrrolidine scaffold and functionalized carboxylate groups. The tert-butoxy carbonyl (Boc) protecting group enhances stability during synthetic transformations, allowing selective deprotection under mild acidic conditions. Its bifunctional structure enables applications in peptide chemistry, medicinal chemistry, and the development of chiral ligands or catalysts. The compound’s rigid pyrrolidine core contributes to stereochemical control in asymmetric synthesis. Its solubility in common organic solvents facilitates handling in multistep reactions. This intermediate is particularly useful for constructing complex molecules requiring precise spatial orientation of functional groups.
3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid structure
1823265-80-0 structure
Product Name:3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid
CAS No:1823265-80-0
MF:C11H19NO4
MW:229.27286362648
CID:5307062
Update Time:2026-03-10

3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Pyrrolidineacetic acid, 3-carboxy-, α-(1,1-dimethylethyl) ester
    • 3-(2-(tert-Butoxy)-2-oxoethyl)pyrrolidine-3-carboxylic acid
    • 3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid
    • Inchi: 1S/C11H19NO4/c1-10(2,3)16-8(13)6-11(9(14)15)4-5-12-7-11/h12H,4-7H2,1-3H3,(H,14,15)
    • InChI Key: VVJMXUFDMOCFIV-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(CC1(C(=O)O)CNCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 295
  • XLogP3: -2.2
  • Topological Polar Surface Area: 75.6

3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8088-1G
3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid
1823265-80-0 95%
1g
¥ 2,237.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8088-100mg
3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid
1823265-80-0 95%
100mg
¥672.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8088-250mg
3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid
1823265-80-0 95%
250mg
¥897.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8088-500mg
3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid
1823265-80-0 95%
500mg
¥1491.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8088-1g
3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid
1823265-80-0 95%
1g
¥2237.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8088-100.0mg
3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid
1823265-80-0 95%
100.0mg
¥672.0000 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8088-250.0mg
3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid
1823265-80-0 95%
250.0mg
¥897.0000 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8088-500.0mg
3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid
1823265-80-0 95%
500.0mg
¥1491.0000 2024-07-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8088-1.0g
3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid
1823265-80-0 95%
1.0g
¥2237.0000 2024-07-23

3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1823265-80-0)3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid
Order Number:A1073791
Stock Status:in Stock
Quantity:500.0mg/1.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:53
Price ($):187.0/280.0
Email:sales@amadischem.com

Additional information on 3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid

Introduction to 3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid (CAS No. 1823265-80-0)

3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid, identified by the chemical identifier CAS No. 1823265-80-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolidine class, a heterocyclic structure that has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The presence of a tert-butoxy group and a carboxylic acid moiety in its molecular framework contributes to its unique chemical properties, making it a valuable scaffold for further chemical modifications and biological evaluations.

The synthesis and characterization of 3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid have been the subject of extensive research, particularly in the context of developing novel therapeutic agents. The structural features of this compound, including the pyrrolidine ring, the oxoethyl side chain, and the tert-butoxy substituent, provide multiple sites for functionalization, enabling chemists to design derivatives with enhanced pharmacological profiles. Recent advancements in synthetic methodologies have allowed for more efficient and scalable production of this compound, facilitating its exploration in various preclinical and clinical studies.

In the realm of medicinal chemistry, 3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid has been investigated for its potential role as an intermediate in the synthesis of biologically active molecules. The pyrrolidine core is known to be a privileged structure in drug discovery, appearing in numerous approved drugs due to its ability to interact with biological targets such as enzymes and receptors. The carboxylic acid functionality further enhances its utility as a reactive site for conjugation with other biomolecules, including peptides, proteins, and nucleic acids. This versatility makes it an attractive candidate for developing targeted therapies.

Recent studies have highlighted the pharmacological significance of compounds containing the pyrrolidine scaffold. For instance, derivatives of pyrrolidine have been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties. The tert-butoxy group in 3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid may contribute to stabilizing the molecule during metabolic processes, thereby improving its bioavailability. Additionally, the carboxylic acid moiety can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and efficacy.

The exploration of 3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid in preclinical models has revealed promising results in several therapeutic areas. Researchers have demonstrated its potential as a modulator of enzyme activity, particularly in pathways relevant to metabolic disorders and cancer. The compound's ability to interact with specific enzymes has been attributed to its structural features, which allow it to mimic or inhibit natural substrates. Furthermore, its stability under physiological conditions makes it a suitable candidate for further development into drug candidates.

From a synthetic chemistry perspective, the preparation of 3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid involves multi-step reactions that showcase modern techniques in organic synthesis. The introduction of the tert-butoxy group requires precise control over reaction conditions to ensure high yield and purity. Similarly, the formation of the carboxylic acid functionality necessitates careful selection of oxidizing agents and catalysts. Advances in flow chemistry and automated synthesis have streamlined these processes, making it feasible to produce larger quantities of this compound for research purposes.

The biological evaluation of 3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid has been complemented by computational studies that predict its interaction with biological targets. Molecular docking simulations have been used to identify potential binding sites on enzymes and receptors, providing insights into its mechanism of action. These computational approaches have accelerated the discovery process by allowing researchers to prioritize compounds based on their predicted efficacy and selectivity. Such integrative strategies are essential for translating laboratory findings into viable therapeutic options.

In conclusion, 3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid (CAS No. 1823265-80-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its investigation across multiple therapeutic areas underscores its potential as a lead compound or intermediate for drug development. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1823265-80-0)3-[2-(tert-butoxy)-2-oxoethyl]pyrrolidine-3-carboxylic acid
A1073791
Purity:99%/99%
Quantity:500.0mg/1.0g
Price ($):187.0/280.0
Email